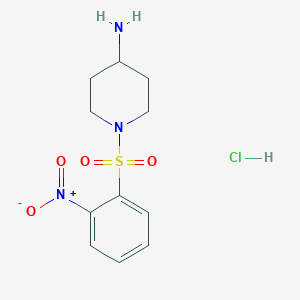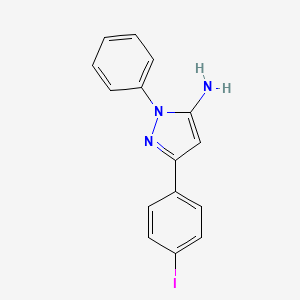![molecular formula C9H8BrN3O2 B1498042 Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1172943-37-1](/img/structure/B1498042.png)
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Vue d'ensemble
Description
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: is a chemical compound belonging to the class of nitrogen-containing heterocyclic compounds. It features a pyrrolopyrazine scaffold, which includes a pyrrole ring fused to a pyrazine ring. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Synthetic Routes and Reaction Conditions:
Cyclization Methods: One common synthetic route involves cyclization reactions, where precursors containing pyrrole and pyrazine moieties are cyclized under specific conditions. For example, the reaction between pyrrole-derived α,β-alkynyl ketones and hydrazine monohydrate followed by cyclization catalyzed by gold or sodium hydride (NaH).
Cross-Coupling Reactions: Sonogashira cross-coupling reactions can be employed to introduce different groups into the alkyne moiety, followed by cyclization steps.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine core, which can be achieved using palladium-catalyzed C-H activation techniques.
Industrial Production Methods: The industrial production of this compound typically involves large-scale cyclization reactions and cross-coupling techniques under optimized conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieving the desired product on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles such as amines or alcohols can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and various oxidizing conditions.
Reduction: LiAlH4, H2 with a catalyst, and other reducing agents.
Substitution: Amines, alcohols, and suitable nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes depending on the extent of oxidation.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted pyrrolopyrazines with different functional groups at the bromine position.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials. Biology: It exhibits various biological activities such as antimicrobial, anti-inflammatory, antiviral, and antitumor properties. Medicine: Industry: Utilized in the production of organic materials and natural products.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may involve inhibition of specific kinases or modulation of signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: Similar structure without the methyl group at the 6-position.
Uniqueness: The presence of the methyl group at the 6-position in Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Propriétés
IUPAC Name |
methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-6(9(14)15-2)7-8(12-4)11-3-5(10)13-7/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFJHGJSOFLWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CN=C2N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656848 | |
| Record name | Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172943-37-1 | |
| Record name | Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172943-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)










